molecular formula C8H6O3 B168962 3-hydroxyisobenzofuran-1(3H)-one CAS No. 16859-59-9

3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168962
CAS No.: 16859-59-9
M. Wt: 150.13 g/mol
InChI Key: JKNKNWJNCOJPLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 3-hydroxyisobenzofuran-1(3H)-one involves the reaction of 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes with butyllithium in tetrahydrofuran at -78°C. The resulting intermediates are then treated with tert-butyl 2-(1,3-dioxol-2-yl) or 2-(1,3-dioxan-2-yl)benzoates, followed by lactonization using trifluoroacetic acid in dichloromethane at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Friedel-Crafts Alkylation with Indoles

3-Hydroxyisobenzofuran-1(3H)-one participates in acid-catalyzed Friedel-Crafts alkylation with indoles, forming 3-indolyl-substituted phthalides. This reaction proceeds via TsOH·H₂O catalysis under mild conditions (20°C, CHCl₃), achieving yields up to 96% .

Key Mechanism:

  • Protonation : The hydroxyl group is protonated, generating an oxonium ion.

  • Electrophilic Activation : The adjacent carbon becomes electrophilic, facilitating indole attack at the 3-position.

  • Rearomatization : Loss of water regenerates aromaticity, forming the phthalide product.

Representative Examples:

Indole Substituent (R)Product Yield (%)
H (Indole)95
5-Methoxy92
5-Nitro85
6-Chloro88

Data sourced from Table 2 in , showcasing broad substrate tolerance.

Proposed Pathway:

3 Hydroxyisobenzofuran 1 3H oneKMnO4/H+3 Oxoisobenzofuran 1 3H one\text{3 Hydroxyisobenzofuran 1 3H one}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{3 Oxoisobenzofuran 1 3H one}

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under specific conditions. For example, bromination of isobenzofuran-1(3H)-one with NBS (N-bromosuccinimide) yields 3-bromo derivatives, which hydrolyze to regenerate the hydroxyl compound .

Reaction Conditions:

  • Bromination : NBS, AIBN, CCl₄, reflux.

  • Hydrolysis : H₂O, reflux (2 h), 88% yield .

Grignard Reagent Reactions

Although not directly demonstrated for this compound, structurally related compounds react with Grignard reagents (e.g., R₂MgX) to form alkylated products. For example, halogenated isobenzofuranones undergo nucleophilic addition at the carbonyl carbon, followed by cyclization .

Reduction Reactions

Reduction of the lactone ring is theoretically feasible but lacks direct experimental evidence. Analogous lactones (e.g., phthalide) are reduced to diols using LiAlH₄ , suggesting potential applicability.

Critical Analysis

  • Friedel-Crafts Alkylation is the most well-documented reaction, offering high yields and functional group compatibility .

  • Oxidation/Substitution pathways require further experimental validation for this compound specifically.

  • Industrial applications remain underexplored, though flow chemistry methods (as seen in fluorinated analogs) could enhance scalability.

This compound’s versatility in forming bioactive derivatives (e.g., anti-inflammatory or anticancer agents) underscores its synthetic value in medicinal chemistry .

Scientific Research Applications

Biological Activities

Research has highlighted various biological activities associated with 3-hydroxyisobenzofuran-1(3H)-one:

  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, warranting further exploration in medicinal chemistry .
  • Neuroprotective Effects : Some research points to neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases .

Applications in Scientific Research

The applications of this compound span several fields:

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs, particularly those targeting cancer and microbial infections. Its ability to modify biological pathways makes it a valuable starting point for drug development.

Organic Synthesis

Due to its versatile reactivity, this compound is utilized in organic synthesis to create complex molecules through various chemical transformations.

Material Science

Research indicates potential applications in material science, particularly in developing organic electronic devices due to its unique electronic properties .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Tang et al. (2012)Synthesis of Indole DerivativesDemonstrated efficient synthesis using this compound as a key intermediate with yields up to 95% .
Research on Anticancer ActivityCancer Cell ApoptosisShowed that this compound induces apoptosis in specific cancer cell lines.
Neuroprotective StudiesNeurodegenerative Disease ModelsIndicated protective effects against neuronal cell death in vitro .

Mechanism of Action

The mechanism by which 3-hydroxyisobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidases, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their levels in the brain . This interaction can have therapeutic implications for neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications further distinguish it from other similar compounds.

Biological Activity

3-Hydroxyisobenzofuran-1(3H)-one (also known as 3-hydroxyphthalide) is a heterocyclic organic compound with significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H8O3
  • Molecular Weight : 150.13 g/mol
  • Structure : The compound features a fused isobenzofuran structure with a hydroxyl group at the 3-position, contributing to its reactivity and biological properties.

The primary biological activities of this compound are attributed to its interactions with specific enzymes and cellular pathways:

  • Inhibition of Monoamine Oxidases (MAO-A and MAO-B) : The compound acts as an inhibitor of these enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of biogenic amines in the brain, potentially impacting mood and cognitive functions.
  • Antioxidant Properties : Research indicates that this compound exhibits notable antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, suggesting potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

  • Tumor Growth Inhibition : Research indicates that this compound and its derivatives can inhibit tumor growth and proliferation in various cancer cell lines. For instance, derivatives have been shown to interfere with metabolic pathways essential for cancer cell survival .
  • Case Study : A study assessing the effects of structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cells, emphasizing the importance of structural modifications in enhancing biological activity .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of this compound are crucial for its therapeutic applications:

  • Mechanism : The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism through which it can reduce inflammation in various models.
  • Research Findings : In vitro studies demonstrated that treatment with this compound led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
MAO InhibitionIncreases biogenic amines
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInhibits tumor growth in various cancer cell lines

Table 2: Synthesis and Derivatives

Compound DerivativeYield (%)Biological Activity
3-(6-Chloro-1H-indol-3-Yl)isobenzofuran-1(3H)-One88Anticancer
3-butyl-6-bromo-isobenzofuranone-Antiplatelet activity
JVPH3 (modified derivative)-Antileishmanial

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to inhibit MAO-A and MAO-B effectively. Its distribution within tissues indicates potential for therapeutic use in neurological disorders and inflammation-related conditions.

Properties

IUPAC Name

3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKNWJNCOJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare Example 28, 31D (400 mg, 0.51 mmol) was cyclized with PyBOP instead of BOP, deprotected with TFA, and purified by reverse phase HPLC to give Example 31 (100 mg, 35%) as a tan solid. 1H NMR (400 MHz, CD3OD) δ ppm 1.09-1.24 (m, 3 H) 2.27 (s, 2 H) 2.49 (s, 2 H) 2.67-2.88 (m, 1 H) 3.05-3.17 (m, 1 H) 3.22-3.28 (m, 2 H) 4.05 (d, J=9.89 Hz, 0.5 H) 4.13-4.25 (m, 0.5 H) 4.29-4.39 (m, 1 H) 5.01-5.12 (m, 2 H) 5.14-5.18 (m, J=3.30 Hz, 1 H) 6.43 (none, 1 H) 6.68 (d, J=2.75 Hz, 1 H) 6.70-6.78 (m, J=5.50 Hz, 1 H) 6.78-6.86 (m, 1 H) 6.92-7.16 (m, 2.5 H) 7.21 (m, 0.5 H) 7.44 (m, 0.5 H) 7.51 (s, 0.5 H) 7.65-7.74 (m, 1 H) 7.90-8.02 (m, 1 H) 8.76-8.92 (m, J=6.05 Hz, 1 H). MS (ESI) m/z 574.18 (M+H)+.
Name
31D
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?

A1: this compound can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].

Q2: How does this compound behave in Friedel-Crafts alkylation reactions?

A2: this compound acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.

Q3: Can this compound participate in asymmetric reactions?

A3: Yes, this compound has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.

Q4: What are the potential applications of this compound derivatives?

A4: Phthalides, structural motifs derived from this compound, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of this compound's reactivity could lead to novel compounds with interesting biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.